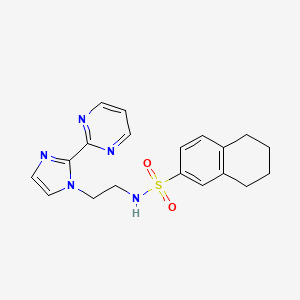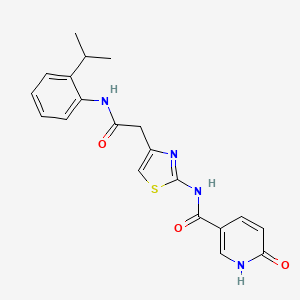
N-(4-chlorophenyl)-1H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-chlorophenyl)-1H-indazole-3-carboxamide” is a chemical compound likely containing an indazole core structure, which is a type of nitrogen-containing heterocycle . Indazoles are found in many biologically active compounds and are of interest in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for “N-(4-chlorophenyl)-1H-indazole-3-carboxamide” were not found, similar compounds often involve reactions such as esterification, hydrazination, and cyclization .Molecular Structure Analysis
The molecular structure of similar compounds often involves intermolecular interactions like C–H⋯N and π⋯π interactions . The structure is often analyzed using methods like X-ray diffraction, density functional theory (DFT), and topological atom-in-molecules analysis .Chemical Reactions Analysis
The chemical reactivity of similar compounds often involves interactions with nitrogen and hydrogen atoms . The frontier molecular orbitals are usually well separated in energy .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using methods like spectroscopy and XRD . The compound likely has a molecular weight around 155.582 Da .Applications De Recherche Scientifique
Monoamine Oxidase B Inhibitors
Indazole-carboxamides have been identified as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B). These compounds, including derivatives of N-(4-chlorophenyl)-1H-indazole-3-carboxamide, show promising applications in the treatment of neurological disorders such as Parkinson's disease. The high selectivity and potency of these inhibitors offer therapeutic potential with minimal side effects (Tzvetkov et al., 2014). Additionally, the study on the tautomerism of these compounds provides insights into their stability and interaction with the enzyme binding site, further supporting their therapeutic applications (Tzvetkov et al., 2017).
Corrosion Inhibition
Research on derivatives of indazole and triazole, such as the study of corrosion inhibition by 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, suggests potential applications of N-(4-chlorophenyl)-1H-indazole-3-carboxamide in protecting metals from corrosion. These compounds act as effective inhibitors in acidic environments, offering up to 99% efficiency in certain cases, which is valuable for industrial applications in metal preservation and maintenance (Lagrenée et al., 2002).
Transient Receptor Potential A1 Antagonists
The discovery and optimization of indazole compounds as antagonists of the transient receptor potential A1 (TRPA1) ion channel reveal another area of application. These compounds, by modulating TRPA1 activity, show promise in treating inflammatory pain, demonstrating the potential of N-(4-chlorophenyl)-1H-indazole-3-carboxamide derivatives in pain management and inflammation (Rooney et al., 2014).
Antitumor Activity
Research into indazole derivatives has also uncovered their potential in cancer treatment. For example, synthetic pathways leading to N-(2-aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide highlight the diverse synthetic applications of indazole-carboxamides and their potential antitumor activities (Kan, 2015). Another study on substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides demonstrated their antiproliferative activity against various cancer cell lines, suggesting the potential of N-(4-chlorophenyl)-1H-indazole-3-carboxamide derivatives in oncology (Maggio et al., 2011).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
N-(4-chlorophenyl)-1H-indazole-3-carboxamide is a complex organic compoundIt’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors could potentially be the targets of N-(4-chlorophenyl)-1H-indazole-3-carboxamide.
Mode of Action
It’s known that indole derivatives interact with their targets, leading to various biological activities . This interaction could potentially involve binding to the target receptor, leading to changes in the receptor’s activity and subsequent downstream effects.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that N-(4-chlorophenyl)-1H-indazole-3-carboxamide could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
It’s known that the compound is a small molecule , which suggests that it could potentially have good bioavailability.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it’s possible that the compound could have various effects at the molecular and cellular level.
Action Environment
It’s known that environmental factors can influence the action of other organic compounds . These factors could potentially include temperature, pH, and the presence of other chemicals in the environment.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O/c15-9-5-7-10(8-6-9)16-14(19)13-11-3-1-2-4-12(11)17-18-13/h1-8H,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIORGRGVNLBKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-1H-indazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[1-(2,3-Dimethoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2467130.png)
![2-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2467135.png)


![2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2467139.png)
![2-(Furan-2-yl)-5-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2467141.png)
![N-(2,5-dimethoxyphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2467142.png)
![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/no-structure.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2467144.png)

![6-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepan-1-yl)pyridine-3-carboxylic acid](/img/structure/B2467147.png)
